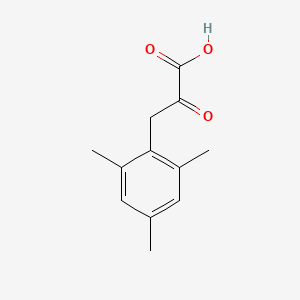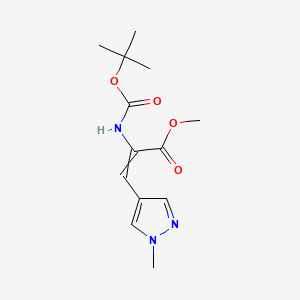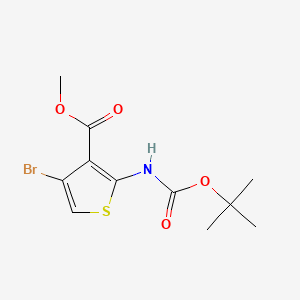![molecular formula C8H6BrNO B13681251 4-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13681251.png)
4-(Bromomethyl)furo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)furo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H6BrNO. It is a derivative of furo[2,3-b]pyridine, where a bromomethyl group is attached to the fourth position of the fused ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)furo[2,3-b]pyridine typically involves the bromination of a precursor compound. One common method is the bromination of furo[2,3-b]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)furo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted furo[2,3-b]pyridines with various functional groups.
Oxidation: Furo[2,3-b]pyridine-4-carboxylic acid or furo[2,3-b]pyridine-4-aldehyde.
Reduction: 4-Methylfuro[2,3-b]pyridine.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)furo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science:
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)furo[2,3-b]pyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. This interaction can disrupt key cellular signaling pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)pyridine: Similar structure but lacks the fused furan ring.
4-(Chloromethyl)furo[2,3-b]pyridine: Chlorine instead of bromine at the methyl group.
4-(Methyl)furo[2,3-b]pyridine: Methyl group instead of bromomethyl.
Uniqueness
4-(Bromomethyl)furo[2,3-b]pyridine is unique due to the presence of both the bromomethyl group and the fused furan-pyridine ring system. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C8H6BrNO |
|---|---|
Peso molecular |
212.04 g/mol |
Nombre IUPAC |
4-(bromomethyl)furo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6BrNO/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5H2 |
Clave InChI |
OPAGZMMOPGFJSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1CBr)C=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


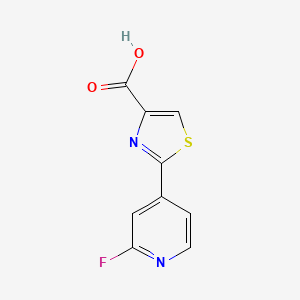
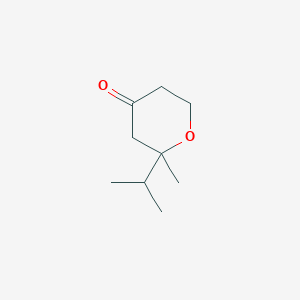
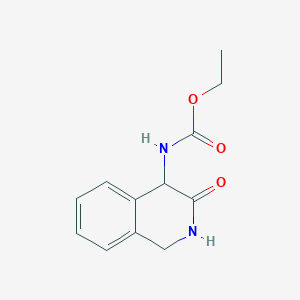
![5-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681187.png)

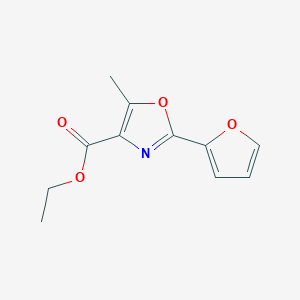
![(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol](/img/structure/B13681200.png)
![(6-Bromobenzo[c]isoxazol-3-yl)methanol](/img/structure/B13681201.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride](/img/structure/B13681215.png)
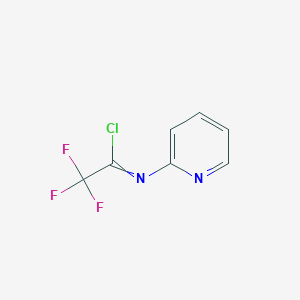
![Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13681221.png)
